Home > Products > Screening Compounds P72722 > Lin28-let-7a antagonist 1
Lin28-let-7a antagonist 1 -

Lin28-let-7a antagonist 1

Catalog Number: EVT-2923603
CAS Number:
Molecular Formula: C31H29N5O7
Molecular Weight: 583.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lin28-let-7a antagonist 1 is a small-molecule compound designed to inhibit the interaction between the Lin28 protein and let-7 microRNAs. The Lin28 protein, which exists in two isoforms, Lin28A and Lin28B, plays a critical role in regulating developmental processes and is implicated in various diseases, particularly cancer. The let-7 family of microRNAs functions as tumor suppressors by inhibiting the expression of oncogenes. The dysregulation of the Lin28-let-7 axis has been associated with various malignancies, making the Lin28-let-7a antagonist a potential therapeutic target for cancer treatment.

Source

Lin28-let-7a antagonist 1 was developed through a series of synthetic processes aimed at creating effective inhibitors of the Lin28 protein's function. The compound's development is rooted in extensive research on the molecular mechanisms of Lin28 and its interaction with let-7 microRNAs, as detailed in various studies .

Classification

Lin28-let-7a antagonist 1 falls under the category of small-molecule inhibitors targeting RNA-binding proteins. It specifically inhibits the interaction between Lin28 and let-7 precursors, thereby promoting the maturation of let-7 microRNAs and restoring their tumor-suppressive functions.

Synthesis Analysis

Methods

The synthesis of Lin28-let-7a antagonist 1 involves several key steps that typically include:

  1. Selection of Precursors: Identifying suitable chemical precursors that can be modified to create the desired compound.
  2. Chemical Reactions: Utilizing reactions such as acylation, condensation, or cyclization to build the molecular structure.
  3. Purification: Employing techniques like chromatography to isolate and purify the final product.

Technical Details

The synthesis process may utilize established protocols from previous studies that outline similar compounds' synthesis . For instance, one study detailed the synthesis of related compounds through multi-step organic reactions, including purification steps using flash chromatography .

Molecular Structure Analysis

Structure

The molecular structure of Lin28-let-7a antagonist 1 is characterized by specific functional groups that facilitate its interaction with Lin28. The precise structural formula would typically include:

  • An aromatic ring system
  • Functional groups that enhance solubility and binding affinity
  • Specific moieties that mimic let-7 precursor structures

Data

While exact structural data may vary, studies often report on key parameters such as molecular weight, melting point, and solubility characteristics that define the compound's physical properties.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the functionality of Lin28-let-7a antagonist 1 include:

  1. Binding Interactions: The compound binds to specific domains within the Lin28 protein, disrupting its ability to inhibit let-7 maturation.
  2. Competitive Inhibition: By mimicking let-7 precursors, the antagonist competes for binding sites on Lin28.

Technical Details

Studies have employed various assays to evaluate these interactions, including fluorescence polarization assays to measure binding affinities and competitive inhibition effectiveness .

Mechanism of Action

Process

The mechanism of action for Lin28-let-7a antagonist 1 involves:

  1. Inhibition of Lin28 Function: The compound binds to Lin28, preventing it from interacting with let-7 precursors.
  2. Restoration of Let-7 Maturation: By inhibiting Lin28, the maturation process of let-7 microRNAs is restored, allowing them to exert their tumor-suppressive effects.

Data

Experimental data suggest that this antagonism leads to increased levels of mature let-7 microRNAs in cancer cells, thereby reducing oncogene expression and promoting apoptosis in tumor cells .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Molecular Weight: Typically within a range suitable for small-molecule drugs.
  • Solubility: High solubility in biological solvents is crucial for effective cellular uptake.

Chemical Properties

Chemical properties may encompass stability under physiological conditions and reactivity with biological targets. Studies often report on these properties through stability assays and reactivity tests .

Applications

Scientific Uses

Lin28-let-7a antagonist 1 has potential applications in:

  1. Cancer Therapy: By restoring let-7 levels, it may be used as a therapeutic agent against cancers characterized by high Lin28 expression.
  2. Research Tool: It serves as a valuable tool for studying the dynamics of the Lin28-let-7 axis in various biological contexts.
Introduction to the Lin28/let-7 Regulatory Axis

Evolutionary Conservation and Biological Significance

The Lin28/let-7 pathway represents one of the most deeply conserved post-transcriptional regulatory mechanisms in metazoans, first characterized in Caenorhabditis elegans as a heterochronic gene circuit controlling larval developmental timing. Lin28 homologs (Lin28A/Lin28B) are RNA-binding proteins that directly inhibit the biogenesis of the let-7 microRNA family. This axis functions as a bistable molecular switch: High Lin28 maintains undifferentiated/proliferative states by suppressing let-7, while let-7 accumulation promotes differentiation by repressing Lin28 and downstream targets. Structurally, human Lin28A (209 aa) and Lin28B (250 aa) share conserved domains—an N-terminal cold-shock domain (CSD) binding "GNGAY" RNA motifs and C-terminal CCHC zinc fingers recognizing "GGAG" sequences in let-7 precursors—enabling specific recognition across species [1] [4].

Table 1: Evolutionarily Conserved Features of the Lin28/let-7 Axis

ComponentC. elegansMammalsFunctional Conservation
Lin28 ProteinLin-28Lin28A/Lin28BRNA-binding with CSD & ZnF domains
let-7 Precursor MotifPre-let-7 loopPre-let-7 terminal loop (e.g., GGAG)Lin28 recognition site
Regulatory LogicDouble-negative feedback loopConserved feedback loopControls developmental transitions

Role of let-7 in Tumor Suppression and Development

The let-7 family comprises 12 members in humans (let-7a-1, -2, -3; let-7b; let-7c; let-7d; let-7e; let-7f-1, -2; let-7g; let-7i; miR-98) encoded across 8 genomic loci. Functionally, let-7 acts as a master tumor suppressor by targeting oncogenes involved in proliferation, metastasis, and stemness:

  • RAS Family: let-7 directly binds the 3′UTRs of NRAS, KRAS, and HRAS, repressing their translation. Reduced let-7 elevates RAS-driven tumor growth in non-small cell lung cancer (NSCLC) and other malignancies [2] [4].
  • HMGA2: This chromatin remodeler contains 7 let-7 binding sites. Its derepression promotes oncogenic transformation and stemness in breast, gastric, and prostate cancers [4] [6].
  • MYC: let-7 represses c-MYC, while MYC transactivates Lin28B, forming an oncogenic loop [9] [10].
  • Developmental Regulation: Embryonic stem cells (ESCs) exhibit minimal let-7 but high Lin28. During differentiation, Lin28 declines, enabling let-7-mediated suppression of pluripotency factors (OCT4, SOX2, NANOG) [1] [6].

Table 2: Key let-7 Target Oncogenes and Functional Impacts

TargetFunctionCancer RelevanceValidation
RASGTPase signalingDrives 30% of NSCLC; let-7 restoration suppresses K-RasG12D tumors [2]xenograft studies
HMGA2Chromatin remodelingOverexpressed in gastric, ovarian, prostate CSCs [6] [9]3′UTR reporter assays
MYCTranscription factorLin28A/let-7a/MYC axis promotes thyroid cancer [10]siRNA rescue experiments
IGF1R/INSRInsulin/PI3K signalingLin28/let-7 imbalance alters glucose metabolism [5]Transgenic mouse models

Lin28 as a Post-Transcriptional Repressor of let-7

Lin28 blocks let-7 maturation via two sequential mechanisms:

  • Nuclear Inhibition (Primarily Lin28B): Binds pri-let-7 and prevents Drosha processing [4] [9].
  • Cytoplasmic Blockade (Lin28A/Lin28B):
  • Recruits terminal uridylyl transferases (TUT4/TUT7/Zcchc11) to pre-let-7.
  • Drives oligouridylation of pre-let-7 termini (e.g., addition of 3′UUU motifs).
  • Uridylated pre-let-7 is degraded by DIS3L2 exonuclease or becomes Dicer-resistant [1] [4] [9].This repression is physiologically critical in development, as sustained Lin28B expression in Schwann cells arrests peripheral nerve myelination by preventing let-7-mediated suppression of inhibitory Notch signaling [8]. In cancer, Lin28A/B are reactivated in ~15% of tumors, correlating with poor prognosis and CSC enrichment [4] [6].

Properties

Product Name

Lin28-let-7a antagonist 1

IUPAC Name

4-[4,4-dimethyl-8-nitro-7-(4-phenylmethoxycarbonylpiperazin-1-yl)chromeno[4,3-c]pyrazol-1-yl]benzoic acid

Molecular Formula

C31H29N5O7

Molecular Weight

583.6 g/mol

InChI

InChI=1S/C31H29N5O7/c1-31(2)24-18-32-35(22-10-8-21(9-11-22)29(37)38)28(24)23-16-26(36(40)41)25(17-27(23)43-31)33-12-14-34(15-13-33)30(39)42-19-20-6-4-3-5-7-20/h3-11,16-18H,12-15,19H2,1-2H3,(H,37,38)

InChI Key

GBHKWXUSQTVIBN-UHFFFAOYSA-N

SMILES

CC1(C2=C(C3=CC(=C(C=C3O1)N4CCN(CC4)C(=O)OCC5=CC=CC=C5)[N+](=O)[O-])N(N=C2)C6=CC=C(C=C6)C(=O)O)C

Solubility

not available

Canonical SMILES

CC1(C2=C(C3=CC(=C(C=C3O1)N4CCN(CC4)C(=O)OCC5=CC=CC=C5)[N+](=O)[O-])N(N=C2)C6=CC=C(C=C6)C(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.